1-(3-Chlorophenyl)-1H-imidazol-2(3H)-one
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Overview
Description
1-(3-Chlorophenyl)-1H-imidazol-2(3H)-one is a chemical compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of a chlorophenyl group at the 3-position of the imidazole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-1H-imidazol-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-1H-imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
1-(3-Chlorophenyl)-1H-imidazol-2(3H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-1H-imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-1H-imidazol-2(3H)-one: Similar structure but with the chlorine atom at the 4-position.
1-(3-Bromophenyl)-1H-imidazol-2(3H)-one: Similar structure but with a bromine atom instead of chlorine.
1-(3-Chlorophenyl)-1H-pyrazol-2(3H)-one: Similar structure but with a pyrazole ring instead of an imidazole ring.
Uniqueness: 1-(3-Chlorophenyl)-1H-imidazol-2(3H)-one is unique due to the specific positioning of the chlorophenyl group and the imidazole ring, which imparts distinct chemical and biological properties
Biological Activity
1-(3-Chlorophenyl)-1H-imidazol-2(3H)-one is a compound belonging to the imidazole class, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a chlorophenyl group attached to the imidazole ring, which is pivotal for its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various imidazole derivatives, this compound demonstrated notable activity against different bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods.
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 16 |
This compound | Escherichia coli | 32 |
These results suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. A recent study evaluated its cytotoxic effects on human breast cancer (MCF-7) and leukemia (HL-60) cell lines using the MTT assay.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 5.4 |
HL-60 | 4.8 |
The compound exhibited significant antiproliferative activity, with IC50 values indicating effective inhibition of cell growth at low concentrations. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Enzyme Inhibition Studies
This compound has also been studied for its enzyme inhibitory properties. Notably, it shows promising antiurease activity, which is crucial in treating urease-related infections such as those caused by Helicobacter pylori.
In a comparative study of various imidazole derivatives:
Compound Code | Antiurease IC50 (µM) |
---|---|
4j | 0.16 |
4g | 0.18 |
Test Compound | 0.20 |
The compound exhibited competitive inhibition with an IC50 value that positions it among effective urease inhibitors, highlighting its potential therapeutic application in managing related infections.
Case Studies and Research Findings
A series of studies have documented the biological activities of imidazole derivatives similar to this compound:
- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, suggesting a protective role against oxidative stress in cells.
- Cytotoxicity Profiles : Evaluations on Vero cells revealed low cytotoxicity for derivatives containing the imidazole core, indicating a favorable safety profile for therapeutic applications.
Properties
IUPAC Name |
3-(3-chlorophenyl)-1H-imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-6H,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTXWJHOZYNLQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=CNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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